Scientific Field: Photochemistry, Luminescent Organic Materials
Application Summary: 1,2-Diiodotetrafluorobenzene is used in the study of single benzene X-type luminescent molecules.
Methods of Application: Cocrystal engineering is used to change the π–π packing arrangement and intermolecular interactions inside a crystal through different molecular self-assembly arrangements.
Scientific Field: Crystal Engineering, Noncovalent Interactions
Application Summary: 1,2-Diiodotetrafluorobenzene is used in the formation of supramolecular double helices driven by strong bifurcated iodine bonds.
Scientific Field: Crystal Engineering, Supramolecular Chemistry
Application Summary: 1,2-Diiodotetrafluorobenzene forms co-crystals with nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), a 2:2 cyclic tetramer, (TMIO) 2 · (1,2-DITFB) 2.
Methods of Application: The formation of the co-crystals is driven by the strong iodine bonds which can force the packing arrangement of the molecules into a specific pattern.
Scientific Field: Organic Chemistry, Synthesis
Application Summary: 1,2-Diiodotetrafluorobenzene on treatment with methyl lithium at -78°C, affords dilithiotetrafluorobenzene.
Methods of Application: The synthesis involves the reaction of 1,2-Diiodotetrafluorobenzene with methyl lithium at a temperature of -78°C.
1,2-Diiodotetrafluorobenzene is an aromatic compound characterized by the presence of two iodine atoms and four fluorine atoms attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 401.87 g/mol. The compound is notable for its unique electronic properties, which arise from the combination of halogen substituents on the aromatic ring, influencing its reactivity and interaction with other chemical species .
There is no current research available on the specific mechanism of action of 1,2-DTFB in any biological system.
The synthesis of 1,2-diiodotetrafluorobenzene can be achieved through several methods:
1,2-Diiodotetrafluorobenzene finds applications in various fields including:
Interaction studies involving 1,2-diiodotetrafluorobenzene have revealed its ability to form halogen-bonded complexes with thiocarbonyl compounds. These studies demonstrate the compound's potential in supramolecular chemistry and material science . The unique properties imparted by the fluorine and iodine substituents enable specific interactions that can be exploited for various applications.
Several compounds share structural similarities with 1,2-diiodotetrafluorobenzene. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrafluorobenzene | C6F4 | Contains only fluorine substituents; no iodine. |
1,4-Diiodotetrafluorobenzene | C6F4I2 | Iodine atoms are positioned differently (para). |
1-Iodo-2,3,4,5-tetrafluorobenzene | C6F4I | Contains one iodine atom; different reactivity. |
1,2-Diiodotetrafluorobenzene is unique due to its specific arrangement of two iodine atoms adjacent to each other on the benzene ring, which significantly influences its chemical reactivity compared to other halogenated benzenes.
Irritant